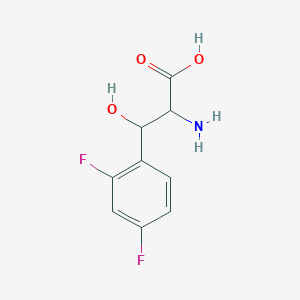

2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a unique structure with both amino and hydroxy functional groups attached to a propanoic acid backbone, along with two fluorine atoms on the phenyl ring. The presence of these functional groups and fluorine atoms imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method includes the use of fluorinated benzene derivatives as starting materials, followed by a series of reactions such as nitration, reduction, and hydrolysis to introduce the amino and hydroxy groups .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The amino group can be reduced to an amine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

- Oxidation of the hydroxy group forms a ketone or aldehyde.

- Reduction of the amino group forms a primary amine.

- Substitution reactions yield various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-3-(2,5-difluorophenyl)-3-hydroxypropanoic acid

- 2-Amino-3-(2,6-difluorophenyl)-3-hydroxypropanoic acid

- 2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid

Uniqueness: The unique combination of amino, hydroxy, and difluorophenyl groups in 2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid imparts distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the fluorine atoms on the phenyl ring can significantly influence its interaction with molecular targets, making it a compound of particular interest in various research fields .

Biologische Aktivität

Overview

2-Amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid, commonly referred to as a difluorophenyl amino acid derivative, has garnered attention in biochemical research due to its unique structural properties and potential therapeutic applications. This compound is characterized by the presence of an amino group, a hydroxy group, and a difluorophenyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Notably, compounds with similar structures have been shown to target carbonic anhydrase II , an enzyme involved in various physiological processes including acid-base balance and respiration.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : It modulates signaling pathways critical for cell growth and differentiation.

- Gene Expression : Changes in gene expression patterns have been observed, suggesting a regulatory role in cellular functions.

- Metabolic Pathways : The compound may act as a substrate or inhibitor in amino acid metabolism, affecting overall metabolic homeostasis.

The biochemical properties of this compound include:

- Solubility : It exhibits solubility in various organic solvents which facilitates its use in biochemical assays.

- Stability : Environmental factors such as pH and temperature can influence its stability and efficacy.

- Reactivity : The compound undergoes various chemical reactions including oxidation and reduction, which can alter its biological activity.

Research Findings

Recent studies have highlighted the potential therapeutic roles of this compound:

-

Enzyme Inhibition Studies :

- In vitro studies demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

-

Cell Culture Experiments :

- Experiments conducted on cultured cells revealed that treatment with this compound led to significant alterations in cell proliferation rates and apoptosis markers.

-

Animal Model Studies :

- Preliminary animal studies indicated that administration of the compound could lead to beneficial effects in models of inflammatory diseases, although further research is needed to confirm these findings.

Case Studies

A few notable case studies involving this compound include:

- Case Study 1 : A study investigated the effects of this compound on a specific cancer cell line. Results showed a dose-dependent inhibition of cell growth, indicating its potential as an anti-cancer agent.

- Case Study 2 : Research focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that it may help mitigate neuronal damage through anti-inflammatory mechanisms.

Data Table

The following table summarizes key properties and findings related to this compound:

| Property/Study Aspect | Details |

|---|---|

| Chemical Formula | C10H12F2N2O3 |

| Molecular Weight | 232.21 g/mol |

| Target Enzyme | Carbonic Anhydrase II |

| Biological Effects | Modulates cell signaling; inhibits enzyme activity |

| Therapeutic Potential | Anti-cancer; neuroprotective |

| Research Methodologies | In vitro assays; animal models |

Eigenschaften

Molekularformel |

C9H9F2NO3 |

|---|---|

Molekulargewicht |

217.17 g/mol |

IUPAC-Name |

2-amino-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H9F2NO3/c10-4-1-2-5(6(11)3-4)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15) |

InChI-Schlüssel |

CPZUNYKVCRETRI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)F)C(C(C(=O)O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.